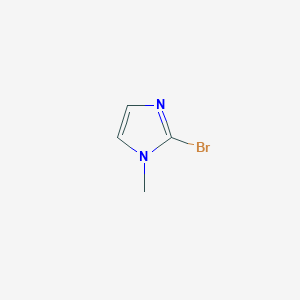

2-Bromo-1-méthyl-1H-imidazole

Vue d'ensemble

Description

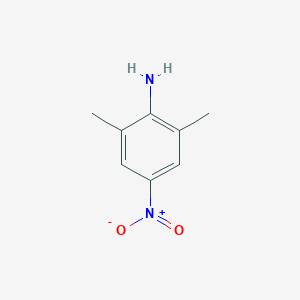

2-Bromo-1-methyl-1H-imidazole is a brominated imidazole derivative that has been the subject of various synthetic methods and chemical studies. Imidazole derivatives are of significant interest due to their presence in many biologically active compounds and their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of 2-Bromo-1-methyl-1H-imidazole and related compounds has been achieved through several methods. One approach involves the use of Brønsted acidic ionic liquid, N-methyl-2-pyrrolidonium hydrogen sulfate, as a reusable catalyst for the one-pot synthesis of substituted imidazoles under thermal solvent-free conditions, yielding excellent results . Another method includes a Sandmeyer type reaction where 2-mercapto-1-methyl-imidazoline is converted into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide, leading to the formation of a self-assembled tetranuclear Cu(II) cluster . Additionally, a one-pot, four-component synthesis has been described, which involves heating a mixture of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate to afford functionalized imidazoles .

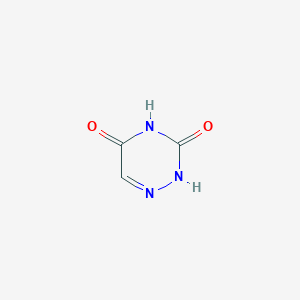

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 2-bromo-1-methyl-1H-imidazole, has been characterized using various techniques. For instance, a new imidazole derivative was synthesized and characterized by IR, Mass, NMR, single-crystal X-ray diffraction, and elemental analysis . Hirshfeld surface analysis and density functional theory (DFT) calculations were also performed to understand the intercontacts in the crystal structure and the stability and charge transfer within the compound .

Chemical Reactions Analysis

Imidazole derivatives undergo a variety of chemical reactions. For example, methyl 3-bromoacetylazulene-1-carboxylate reacted with 2-aminopyridines to give imidazo-fused nitrogen-heterocycles . Regioselective reactions of 2-(bromomethyl)-1,3-thiaselenole with 1-methyl-1H-imidazol-2-thiol have been used to develop synthetic approaches to novel heterocyclic systems . Bromination of imidazole complexes of pentaammine-cobalt(III) has been studied, providing insights into the reactivity and properties of bromoimidazole complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-1-methyl-1H-imidazole derivatives are influenced by their molecular structure. The X-ray crystal structure, Hirshfeld surface analysis, and DFT calculations provide information on the geometric parameters, which are consistent with experimental data . Molecular electrostatic surface analysis has revealed that positive potential is concentrated on the nitrogen atoms of the imidazole ring . The antidepressant activity of certain derivatives has been evaluated, showing that some compounds exhibit significant antidepressant effects without sedative or stimulating side effects . The synthesis and characterization of related compounds, such as 1-(2,6-dimethyl-4-bromophenyl)imidazole, have been reported, further contributing to the understanding of the properties of brominated imidazole derivatives .

Applications De Recherche Scientifique

Synthèse de Molécules Fonctionnelles

2-Bromo-1-méthyl-1H-imidazole : est un bloc de construction polyvalent en synthèse organique. Il est utilisé pour construire des molécules fonctionnelles qui trouvent des applications dans divers domaines, notamment les produits pharmaceutiques et les produits agrochimiques . Par exemple, il peut subir des réactions de couplage C-N pour former la N-(4-méthoxyphényl)-1-méthyl-1H-imidazol-2-amine, un composé qui peut être modifié davantage pour le développement de médicaments .

Ligand pour les Catalyseurs Métalliques de Transition

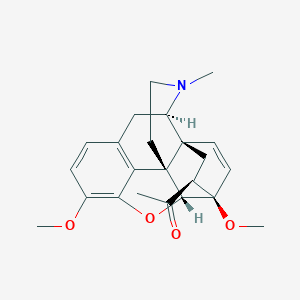

Ce composé sert de précurseur pour les ligands dans la catalyse par les métaux de transition. Les ligands dérivés du This compound peuvent former des complexes avec des métaux comme le platine, qui présentent une activité cytotoxique puissante. De tels complexes sont précieux dans la recherche sur la thérapie du cancer .

Recherche Pharmaceutique

Dans la recherche pharmaceutique, This compound est utilisé pour synthétiser divers candidats médicaments. Ses dérivés sont explorés pour leur potentiel thérapeutique dans le traitement d'une gamme de maladies. Les groupes bromo et imidazole en font un candidat approprié pour la modification en molécules pharmacologiquement actives plus complexes .

Développement de Matériaux Fonctionnels Moléculaires

Le composé est également utilisé dans le développement de matériaux fonctionnels moléculaires. Ces matériaux ont des fonctions spécifiques, telles que la conduction de l'électricité ou l'émission de lumière, et sont utilisés dans des applications technologiques comme les diodes électroluminescentes organiques (OLED) et les cellules solaires .

Synthèse de Complexes Bimetalliques

This compound : joue un rôle essentiel dans la synthèse de complexes bimetalliques. Ces complexes ont des applications en catalyse et en science des matériaux. Ils peuvent catalyser diverses réactions chimiques ou servir de composants dans les dispositifs électroniques .

Chimie Organique & Biomoléculaire

Le composé joue un rôle crucial dans la synthèse régiosélective d'imidazoles substitués, qui sont des composants clés des molécules fonctionnelles utilisées dans les applications quotidiennes. La capacité de contrôler le motif de substitution sur le cycle imidazole est cruciale pour adapter les propriétés de ces molécules à des utilisations spécifiques .

Mécanisme D'action

Target of Action

2-Bromo-1-methyl-1H-imidazole is a chemical compound that has been used in the synthesis of various complex molecules. It’s known to be a key component in the synthesis of molecules like n-(4-methoxyphenyl)-1-methyl-1h-imidazol-2-amine .

Mode of Action

The mode of action of 2-Bromo-1-methyl-1H-imidazole primarily involves its role as a building block in the synthesis of complex molecules. For instance, it can participate in C-N coupling reactions with p-anisidine to form N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine .

Biochemical Pathways

The compound plays a crucial role in the synthesis of complex molecules that can potentially interact with various biochemical pathways .

Result of Action

The result of the action of 2-Bromo-1-methyl-1H-imidazole is the formation of complex molecules like N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine . This molecule can form a bimetallic platinum(II) complex with potent cytotoxic activity .

Action Environment

The action of 2-Bromo-1-methyl-1H-imidazole can be influenced by various environmental factors. For instance, it’s recommended to avoid dust formation and breathing vapors, mist, or gas of the compound. Adequate ventilation is necessary during its handling . It’s also advised to avoid releasing the compound into the environment .

Safety and Hazards

Orientations Futures

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Analyse Biochimique

Biochemical Properties

2-Bromo-1-methyl-1H-imidazole has been used in the synthesis of N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine via C-N coupling with p-anisidine . It has also been used in the synthesis of 1,2-bis[2-methyl-5-(1-methyl-1H-imidazol-2-yl)-3-thienyl]-cyclopentene, a ligand which can form bimetallic platinum(II) complex with potent cytotoxic activity .

Cellular Effects

Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Molecular Mechanism

It is known that the compound can participate in C-N coupling reactions .

Temporal Effects in Laboratory Settings

It is known that decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen bromide .

Propriétés

IUPAC Name |

2-bromo-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-7-3-2-6-4(7)5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANOTGHIHYMTDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378317 | |

| Record name | 2-Bromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16681-59-7 | |

| Record name | 2-Bromo-1-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

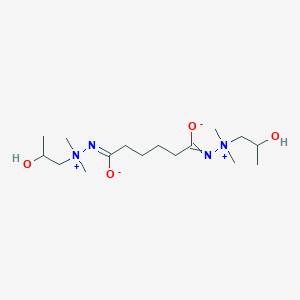

![trisodium;2-[carboxymethyl-[2-(carboxymethylamino)ethyl]amino]acetate](/img/structure/B101631.png)